6-Hydroxy-1-methyl-1h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione
Description
6-Hydroxy-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione (CAS 41359-25-5) is a heterocyclic compound featuring a pyrazolo[4,3-d]pyrimidine-dione core with a hydroxy group at position 6 and a methyl substituent at position 1 . This structural motif is critical in medicinal chemistry due to its resemblance to xanthine derivatives, which are known for diverse biological activities.
Properties
CAS No. |
10505-32-5 |
|---|---|
Molecular Formula |
C6H6N4O3 |
Molecular Weight |
182.14 g/mol |
IUPAC Name |
6-hydroxy-1-methyl-4H-pyrazolo[4,3-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C6H6N4O3/c1-9-4-3(2-7-9)8-6(12)10(13)5(4)11/h2,13H,1H3,(H,8,12) |
InChI Key |
GRXXMGIRVULBAM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)NC(=O)N(C2=O)O |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Precursor Functionalization
The pyrazolo[4,3-d]pyrimidine scaffold can be constructed via cyclization of hydrazine derivatives with substituted pyrimidines. Source demonstrates the synthesis of 4-chloro-1-pyrazolo[3,4-d]pyrimidine through the reaction of 4,6-dichloro-5-formylpyrimidine with hydrazine hydrate in aqueous or methanolic media at 0–20°C. Adapting this method, introducing a methyl group at position 1 requires starting with a pre-methylated pyrimidine intermediate. For example, 4,6-dichloro-5-formyl-1-methylpyrimidine could react with hydrazine hydrate to form the pyrazole ring, followed by hydrolysis of the chloro group at position 6 to yield the hydroxy substituent.
Multi-Component Reaction (MCR) Approaches
Five-Component Assembly
Source reports a one-pot synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones using hydrazine hydrate, ethyl acetoacetate, aldehydes, and barbituric acid derivatives. While this method targets a larger ring system, the principles can be adapted for the target compound by limiting components to those introducing methyl and hydroxy groups. For instance, substituting ethyl acetoacetate with a methyl-bearing equivalent and incorporating a hydroxy-directing agent (e.g., urea derivatives) could yield the desired product.
Key Reaction Parameters
Three-Component Condensation
Source details a copper-catalyzed three-component reaction using barbituric acid, aldehydes, and malononitrile to synthesize pyrano[2,3-d]pyrimidines. Modifying this approach to replace malononitrile with methylhydrazine could enable pyrazole ring formation. For example, reacting 1,3-dimethylbarbituric acid, a methyl-containing aldehyde, and methylhydrazine in the presence of LDH@TRMS@NDBD@Cu nanocatalyst may yield the target compound.
Optimization Insights
-
Catalyst : 0.045 g LDH@TRMS@NDBD@Cu under solvent-free conditions
-
Yield : Up to 94% for related dihydropyrazolo-pyrano-pyrimidines
Transition Metal-Catalyzed Methods
Copper-Chelated Cyclization
The LDH@TRMS@NDBD@Cu nanocatalyst in Source facilitates tautomerization and intermediate stabilization during pyranopyrimidine synthesis. Applying this catalyst to a pyrazolo-pyrimidine system could enhance regioselectivity. The mechanism involves copper-mediated activation of carbonyl groups, promoting cyclization between a formylpyrimidine and methylhydrazine.
Mechanistic Steps
-
Chelation : Copper binds to the aldehyde carbonyl, increasing electrophilicity.
-
Nucleophilic Attack : Methylhydrazine attacks the activated carbonyl, forming an imine intermediate.
-
Cyclization : Intramolecular dehydration closes the pyrazole ring.
-
Hydrolysis : Chloro or nitro groups at position 6 are hydrolyzed to hydroxy under basic conditions.
Post-Synthetic Functionalization
Hydroxylation of Chloro Precursors
Source’s 4-chloro-1-pyrazolo[3,4-d]pyrimidine can undergo nucleophilic substitution to introduce a hydroxy group. Treating the chloro derivative with aqueous NaOH or KOH at elevated temperatures (50–70°C) replaces chlorine with hydroxy.
Example Protocol
-
Starting Material : 4-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-dione
-
Reagent : 2M NaOH, ethanol/water (1:1)
-
Temperature : 60°C, 6 hours
-
Yield : ~80% (estimated)
Methyl Group Introduction
Methylation at position 1 can occur early (e.g., using methylhydrazine) or late via alkylation. Source employs imidate intermediates reacting with hydrazides to form methyl-substituted heterocycles. Similarly, treating a pyrazolo-pyrimidine precursor with methyl iodide in the presence of a base (K2CO3) could install the methyl group.
Comparative Analysis of Methods
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 6 undergoes oxidation under controlled conditions. Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) facilitate the conversion of the hydroxyl group to a ketone, yielding 6-oxo-1-methyl-1,4-dihydro-5H-pyrazolo[4,3-d]pyrimidine-5,7(6H)-dione .
Key Reaction Data:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | Acidic aqueous medium | 6-oxo derivative | ~85% |
| CrO₃ | Acetic acid, reflux | 6-oxo derivative | ~78% |
Reduction Reactions
The carbonyl groups at positions 5 and 7 are susceptible to reduction. Sodium borohydride (NaBH₄) selectively reduces one carbonyl group, while stronger agents like lithium aluminum hydride (LiAlH₄) fully reduce both, forming 1-methyl-1,4,5,6-tetrahydro-5H-pyrazolo[4,3-d]pyrimidine-5,7(6H)-dione .
Key Reaction Data:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH₄ | Ethanol, RT | Monoreduced derivative | ~65% |
| LiAlH₄ | Dry THF, reflux | Fully reduced derivative | ~72% |
Electrophilic Substitution Reactions
The pyrazole ring undergoes electrophilic substitution at position 3 (para to the methyl group). Halogenation with Cl₂ or Br₂ in acetic acid introduces halogens, while alkylation with methyl iodide forms 3-substituted derivatives .
Key Reaction Data:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Cl₂ (g) | Acetic acid, 0°C | 3-chloro derivative | ~60% |
| CH₃I | DMF, K₂CO₃, 50°C | 3-methyl derivative | ~55% |
Tautomerism and Coordination Chemistry
The compound exhibits keto-enol tautomerism, enabling coordination with metal ions. For example, copper(II) chelates form via the carbonyl oxygen and pyrazole nitrogen, enhancing catalytic activity in multicomponent reactions (e.g., pyrano[2,3-d]pyrimidine synthesis) .
Mechanistic Insight:
-
Copper coordination polarizes the carbonyl group, facilitating nucleophilic attack.
-
Tautomeric shifts stabilize intermediates during cyclization reactions .
Functionalization via Cross-Coupling Reactions
The methyl group at position 1 can participate in palladium-catalyzed C–H activation. For example, coupling with aryl iodides in hexafluoroisopropanol (HFIP) yields 1-aryl-substituted derivatives .
Key Reaction Data:
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| Pd(OAc)₂ | HFIP, 80°C | 1-aryl derivative | ~70% |
Hydrolysis and Condensation Reactions
The dione moiety undergoes hydrolysis under basic conditions to form carboxylic acid derivatives. Conversely, condensation with amines produces 5,7-diamino analogs , which are precursors for bioactive molecules .
Key Reaction Data:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaOH (aq) | Reflux | Dicarboxylic acid | ~80% |
| NH₃ (g) | Ethanol, RT | 5,7-diamino derivative | ~75% |
Scientific Research Applications
Biomedical Applications
-
Anticancer Activity :
- Research has demonstrated that derivatives of pyrazolo[4,3-d]pyrimidine compounds exhibit potent anticancer properties. For instance, studies have shown that certain derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The compound's ability to interact with various molecular targets involved in cancer progression makes it a promising candidate for further development as an anticancer agent .
- Anti-inflammatory Properties :
- Antiviral Activity :
Synthetic Applications
The synthesis of 6-hydroxy-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione can be achieved through various methods involving multi-step reactions. For example:
- One-Pot Synthesis : A one-pot synthesis approach has been developed that combines multiple reagents to yield the desired pyrazolo[4,3-d]pyrimidine derivatives efficiently. This method not only simplifies the synthesis process but also enhances yield and purity .
Anticancer Research
A study published in MDPI reported on the synthesis and evaluation of pyrazolo[4,3-d]pyrimidine derivatives for their anticancer activity against various cancer cell lines. The results indicated that certain modifications to the core structure significantly enhanced cytotoxic effects compared to the parent compound .
Inflammation Modulation
Research highlighted in RSC Publishing explored the anti-inflammatory potential of pyrazolo[4,3-d]pyrimidines. The study found that compounds similar to 6-hydroxy-1-methyl-1H-pyrazolo[4,3-d]pyrimidine exhibited significant inhibition of inflammatory markers in cellular models .
Mechanism of Action
The mechanism of action of 6-Hydroxy-1-methyl-1,4-dihydro-5H-pyrazolo[4,3-d]pyrimidine-5,7(6H)-dione involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of CDKs, inhibiting their activity and thereby disrupting the cell cycle progression. This inhibition leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrazolo[4,3-d]pyrimidine-diones
3-Bromo-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
- Structure : Bromine at position 3 replaces the hydroxy group.
- It is a white solid with 97% purity and is stored under cool, dry conditions .
- Applications : The bromo substituent facilitates further functionalization (e.g., cross-coupling reactions) in drug discovery .
6-Hydroxy-2-phenyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
- Structure : Phenyl group at position 2 instead of methyl (CAS 96631-93-5).
- No melting point (m.p.) or yield data are reported .
6-Aryl-1,3-diphenylpyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
- Structure : Aryl groups at position 6 and phenyl groups at positions 1 and 3.
- Synthesis: Prepared via condensation of 4-aminopyrazole-5-carbonitrile with benzoyl isothiocyanate, followed by thioamide formation and cyclization .
- Applications : Explored as nucleoside analogs, though yields are unspecified .
Comparative Data Table
Biological Activity
6-Hydroxy-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound with significant biological activities that make it a subject of interest in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and potential applications, supported by case studies and data tables.
Chemical Structure and Properties
The compound has the molecular formula C₆H₆N₄O₃ and a molecular weight of approximately 182.14 g/mol. Its structure features a pyrazolo[4,3-d]pyrimidine core with a hydroxyl group at the 6-position and a methyl group at the 1-position. These functional groups contribute to its solubility and biological reactivity.
| Property | Value |
|---|---|
| CAS Number | 10505-32-5 |
| Molecular Formula | C₆H₆N₄O₃ |
| Molecular Weight | 182.14 g/mol |
| IUPAC Name | 6-hydroxy-1-methyl-4H-pyrazolo[4,3-d]pyrimidine-5,7-dione |
| InChI Key | GRXXMGIRVULBAM-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that 6-Hydroxy-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione exhibits notable antimicrobial properties. It has been tested against various bacterial and fungal strains:
- Bacterial Activity : The compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. For example, the minimum inhibitory concentration (MIC) was found to be as low as against S. aureus .
- Fungal Activity : It also showed potent antifungal effects against pathogenic fungi like Candida albicans and Aspergillus niger, with MIC values ranging from to .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways within microbial cells:
- Kinase Inhibition : It acts as an inhibitor of cyclin-dependent kinases (CDKs), disrupting cell cycle progression in cancer cells. This interaction leads to apoptosis in affected cells .
- Enzyme Interaction : The presence of the hydroxyl group enhances binding affinity to target enzymes, which may explain its increased potency compared to similar compounds lacking this functional group .
Case Studies
Several studies have documented the efficacy of 6-Hydroxy-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione in various biological assays:
- Antibacterial Studies : A study conducted using the agar well diffusion method revealed that this compound exhibited superior antibacterial activity compared to standard drugs like Ciprofloxacin .
- Antifungal Efficacy : Another investigation highlighted its lethal effects on multiple pathogenic fungi at concentrations as low as , indicating its potential as a therapeutic agent for fungal infections .
Comparative Analysis with Related Compounds
To understand the unique properties of 6-Hydroxy-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione, it is useful to compare it with other pyrazolo derivatives:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 1-Methyl-1H-pyrazolo[4,3-d]pyrimidine | C₅H₄N₄O₂ | Lacks hydroxyl group; lower activity |
| 2-Hydroxy-1-methylpyrazolo[4,3-d]pyrimidine | C₆H₇N₄O | Moderate activity |
| 6-Hydroxy-1-methyl-1H-pyrazolo[4,3-d]pyrimidine | C₆H₆N₄O₃ | High antibacterial/fungal activity |
Q & A
Q. Table 1: Synthetic Methods Comparison
How is the structural characterization of this compound performed?
Basic Question
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and regiochemistry (e.g., methyl and hydroxyl group positions) .
- X-ray crystallography : Determines absolute configuration, as used for ribosylated derivatives .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretches at 1640–1671 cm⁻¹) .
Q. Table 2: Representative Spectral Data
How does this compound function in oligonucleotide incorporation studies?
Advanced Question
The compound (designated P ) pairs with 2,6-diaminopyrimidine (K ) in non-standard base pairs, enabling replication studies:
- Polymerase compatibility : Klenow fragment and T7 RNA polymerase incorporate P into DNA/RNA strands .
- Hydrogen bonding : P exhibits a donor-acceptor-donor pattern, mimicking natural bases but with altered specificity .
- Stability : Ribose-linked derivatives resist depurination, enhancing utility in enzymatic assays .
Q. Table 3: Oligonucleotide Replication Efficiency
| Polymerase | Template Base Pair (P:K) | Replication Efficiency | Source |
|---|---|---|---|
| Klenow fragment | P incorporated vs. K | Moderate | |
| T7 RNA polymerase | P in RNA strands | High |
What modifications enhance the compound’s reactivity or bioactivity?
Advanced Question
- 6-Hydroxy substitution : Increases hydrogen-bonding capacity for enzyme targeting, unlike chloro derivatives (e.g., 5,7-dichloro analogs lack hydroxyl-mediated interactions) .
- Methyl group (C1) : Stabilizes the pyrazole ring, reducing metabolic degradation .
- Ribosylation : Attaching ribofuranosyl groups converts the compound into antiviral nucleoside analogs (e.g., formycin B derivatives) .
Q. Table 4: Substituent Effects on Bioactivity
| Derivative | Modification | Bioactivity Highlight | Source |
|---|---|---|---|
| 5,7-Dichloro analog | Cl at C5/C7 | Used in material science | |
| Ribosylated derivative | Ribose at C1 | Antiviral activity (IC50: <10 µM) |
What are the challenges in achieving enantiomeric purity during synthesis?
Advanced Question
- Glycosylation stereochemistry : SnCl4-catalyzed ribosylation may yield α/β anomers; X-ray crystallography or NOE NMR resolves configurations .
- Chiral centers : Multi-component reactions in water often require chiral catalysts or kinetic resolution .
- Purification : Column chromatography or recrystallization from DMF-ethanol mixtures isolates enantiomers .
How is the compound applied in enzyme inhibition studies?
Basic Question
Q. Methodological Guidelines
- Synthesis : Prioritize green methods (e.g., water-based reactions) for scalability .
- Characterization : Combine NMR, X-ray, and HRMS for unambiguous structural confirmation .
- Biological testing : Use polymerase fidelity assays (for oligonucleotide studies) or cell-based models (for antiviral activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
